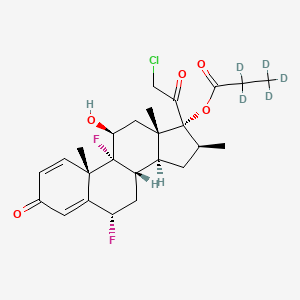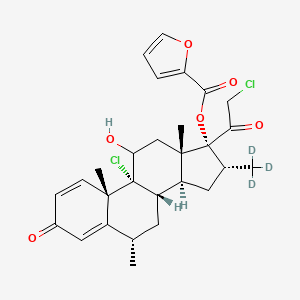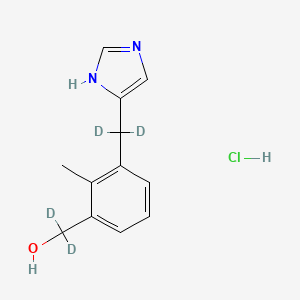
3-Hydroxy Detomidine-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Detomidine-d4 (hydrochloride) is a deuterated form of 3-Hydroxy Detomidine hydrochloride. This compound is primarily used in research and development, particularly in the field of pharmaceutical testing. It is known for its high purity and is often utilized as a reference standard in various scientific studies .
Preparation Methods
The synthesis of 3-Hydroxy Detomidine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy Detomidine. This process typically requires specialized reagents and conditions to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes .
Chemical Reactions Analysis
3-Hydroxy Detomidine-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
3-Hydroxy Detomidine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of experimental results.
Biology: Utilized in studies involving metabolic pathways and enzyme kinetics.
Medicine: Employed in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: Applied in the development and testing of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-Hydroxy Detomidine-d4 (hydrochloride) is similar to that of its non-deuterated counterpart, 3-Hydroxy Detomidine. It acts as an α2-adrenergic agonist, binding to α2-adrenoceptors and inhibiting the release of norepinephrine. This results in sedative, analgesic, and muscle relaxant effects. The molecular targets and pathways involved include the central nervous system and various neurotransmitter pathways .
Comparison with Similar Compounds
3-Hydroxy Detomidine-d4 (hydrochloride) can be compared to other similar compounds, such as:
3-Hydroxy Detomidine hydrochloride: The non-deuterated form, which has similar pharmacological properties but may differ in terms of metabolic stability and pharmacokinetics.
Dexmedetomidine: Another α2-adrenergic agonist with similar sedative and analgesic effects but different chemical structure and pharmacokinetic profile.
The uniqueness of 3-Hydroxy Detomidine-d4 (hydrochloride) lies in its deuterated nature, which can provide advantages in certain research applications, such as improved metabolic stability and reduced variability in experimental results .
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
dideuterio-[3-[dideuterio(1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H/i5D2,7D2; |
InChI Key |
JHQUAWVVRURKMP-YPUXZZOMSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C(=CC=C1)C([2H])([2H])O)C)C2=CN=CN2.Cl |
Canonical SMILES |
CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


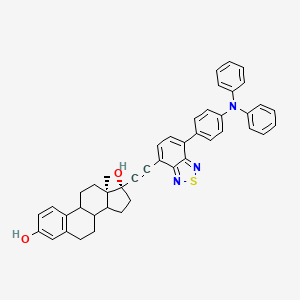
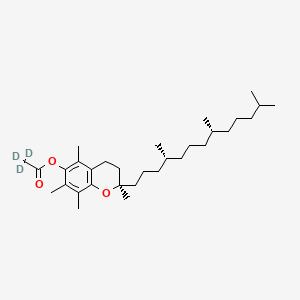
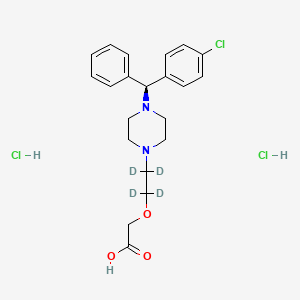
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
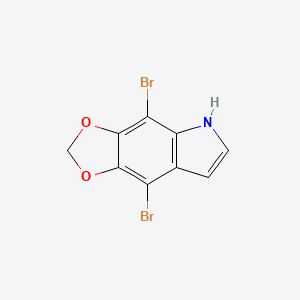
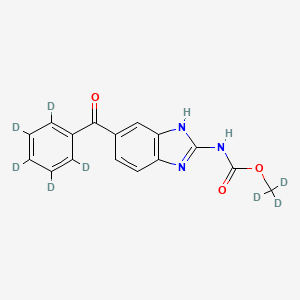

![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
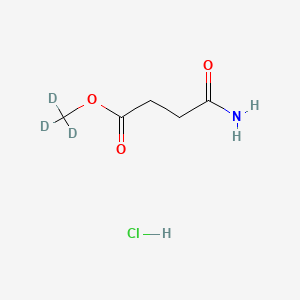
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
